molecular formula C21H33N3O2 B6117667 N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B6117667
M. Wt: 359.5 g/mol
InChI Key: IFAUPJBNCQBDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as DABCYL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as a fluorescence quencher by absorbing energy from the excited state of a fluorophore, thereby preventing the emission of light. It does this through a process known as fluorescence resonance energy transfer (FRET), where the energy is transferred from the excited fluorophore to this compound. This process causes the fluorescence signal to be quenched, allowing for the detection of changes in the fluorescence signal.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It is non-toxic, non-carcinogenic, and does not interfere with the function of proteins or enzymes.

Advantages and Limitations for Lab Experiments

N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly efficient fluorescence quencher, making it a reliable tool for detecting changes in fluorescence signals. It is also stable and easy to use, making it a popular choice for researchers. However, this compound does have some limitations. It is not suitable for use in live cells, as it requires a high concentration to achieve fluorescence quenching. Additionally, this compound can only be used with certain fluorophores, limiting its applicability in some experiments.

Future Directions

There are several future directions for the use of N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research. One potential application is in the development of new drugs and therapies for various diseases. This compound can be used in the design of inhibitors for enzymes involved in disease pathways, potentially leading to the development of new treatments. Additionally, this compound can be used in the development of biosensors for detecting various molecules, such as toxins or pathogens. Finally, this compound can be used in the development of new imaging techniques, allowing for the visualization of biological processes in real-time.
Conclusion
In conclusion, this compound is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a fluorescence quencher has made it a popular tool for studying enzyme kinetics, protein-protein interactions, and DNA sequencing. While this compound has some limitations, it remains a reliable and safe tool for scientific research. Its potential applications in drug discovery, biosensors, and imaging techniques make it an exciting area for future research.

Synthesis Methods

N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylcarbonyl chloride with 1,4'-bipiperidine-3-carboxamide, followed by the addition of allylamine and sodium hydride. The resulting product can then be purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research due to its ability to act as a fluorescence quencher. It has been utilized in various fields, including biochemistry, molecular biology, and pharmaceuticals. This compound has been used as a probe for studying enzyme kinetics, protein-protein interactions, and DNA sequencing. It has also been used in drug discovery and development, particularly in the design of inhibitors for various enzymes.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N,N-bis(prop-2-enyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-3-11-22(12-4-2)21(26)18-6-5-13-24(16-18)19-9-14-23(15-10-19)20(25)17-7-8-17/h3-4,17-19H,1-2,5-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAUPJBNCQBDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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